4-Bromo-2-(trifluoromethoxy)iodobenzene

Synthetic Chemistry Quality Control Reproducibility

Building unsymmetrical biaryls often demands multiple protection/deprotection steps with mono-halogenated arenes. 4-Bromo-2-(trifluoromethoxy)iodobenzene (CAS 175278-12-3) eliminates this bottleneck via orthogonal C-I and C-Br coupling handles, enabling sequential, chemoselective cross-coupling without intermediate functional group manipulation. • C-I bond couples selectively under mild Pd catalysis (e.g., Suzuki-Miyaura) while C-Br remains inert, permitting stepwise molecular complexity generation. • -OCF3 group imparts enhanced metabolic stability and membrane permeability in downstream pharmaceutical candidates. • Liquid at room temperature (mp ~ -26°C) for precise volumetric/gravimetric dispensing on automated synthesis platforms.

Molecular Formula C7H3BrF3IO
Molecular Weight 366.9 g/mol
CAS No. 175278-12-3
Cat. No. B063161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethoxy)iodobenzene
CAS175278-12-3
Molecular FormulaC7H3BrF3IO
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)(F)F)I
InChIInChI=1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H
InChIKeyIGWVTCXEZVURNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(trifluoromethoxy)iodobenzene: Product Overview


4-Bromo-2-(trifluoromethoxy)iodobenzene (CAS 175278-12-3, C7H3BrF3IO, MW 366.90) is a polyhalogenated benzene derivative featuring bromo, iodo, and trifluoromethoxy substituents at the 4-, 1-, and 2-positions, respectively . It is commercially available as a high-purity (≥98% by HPLC) white crystalline solid with a melting point of approximately -26°C, a density of 2.182 g/cm³, and a boiling point of 112°C at reduced pressure . The compound's orthogonal halogen functionalities enable sequential, chemoselective cross-coupling reactions, while the electron-withdrawing trifluoromethoxy group imparts enhanced membrane permeability, metabolic stability, and distinctive crystal engineering capabilities [1].

Orthogonal C–I / C–Br handles enable sequential chemoselective cross-couplings

Trifluoromethoxy group provides electronic modulation for stability and crystal engineering

Low melting point supports liquid handling and automated synthesis workflows

Why 4-Bromo-2-(trifluoromethoxy)iodobenzene Is Irreplaceable


The combination of a reactive iodo moiety for primary cross-coupling, a secondary bromo site for orthogonal derivatization, and a trifluoromethoxy group that modulates both electronic properties and intermolecular interactions renders 4-bromo-2-(trifluoromethoxy)iodobenzene non-interchangeable with common alternatives such as 1-bromo-4-iodobenzene (lacking -OCF3), 4-bromo-2-(trifluoromethoxy)benzene (lacking iodine), or 4-iodo-2-(trifluoromethoxy)benzene (lacking bromine). Attempted substitution compromises key differentiators: (1) loss of chemoselective cross-coupling capacity, where iodine participates in reactions (e.g., Suzuki-Miyaura) under mild conditions while bromine remains inert, enabling stepwise molecular complexity generation [1]; (2) elimination of the trifluoromethoxy group's electronic effects, which enhance metabolic stability and membrane permeability in pharmaceutical candidates ; and (3) abrogation of robust iodine-centered halogen bonding for crystal engineering, as studies demonstrate a 70% supramolecular yield for iodine-donors versus 0% for bromo-donors [2].

Reactivity

Analog without iodine or bromine loses orthogonal coupling capacity; stepwise diversification may not transfer.

Electronic

Absence of -OCF3 group removes reported electronic benefits; metabolic stability and permeability context may shift.

Solid-state

Replacing iodine with bromine eliminates robust halogen bonding; co-crystal design reliability may not transfer.

4-Bromo-2-(trifluoromethoxy)iodobenzene: Evidence vs. Analogs


Guaranteed Purity for Reproducible Synthesis

Commercial sourcing of 4-bromo-2-(trifluoromethoxy)iodobenzene specifies a purity of ≥98% as determined by HPLC, which is critical for achieving consistent yields in cross-coupling and other sensitive transformations . While exact purity thresholds for analog compounds (e.g., 1-bromo-4-iodobenzene) vary by vendor, many commercial offerings are specified at 97% . A 1% purity difference can correspond to a >30% relative reduction in impurity content (from 3% to 2%), significantly minimizing side reactions and purification burdens in multi-step sequences [1].

Purity (HPLC)
Cross-study comparable
≥98% vs 97% (typical analog)
~33% relative impurity reduction
Supports reproducible coupling yields; reduces side reactions
Supplier specification review; vendor batches may vary
Synthetic Chemistry Quality Control Reproducibility

Iodine-Based Halogen Bonding vs. Bromo Analogs

In systematic co-crystallization experiments using multi-topic N-heterocyclic acceptors, iodine-based halogen bond donors achieved a 70% supramolecular yield (successful co-crystal formation), whereas analogous bromo-substituted donors gave 0% [1]. This stark contrast arises from the larger σ-hole and greater polarizability of iodine versus bromine, making iodine a far more reliable and directional synthon for crystal engineering. 4-Bromo-2-(trifluoromethoxy)iodobenzene, containing an iodine atom, is thus expected to behave as a strong iodine-bond donor, while its bromine atom offers a weaker, secondary interaction site [2].

Supramolecular Yield
Class-level inference
I donors: 70% yield
Br donors: 0% yield
Iodine-based halogen bonding enables co-crystal design
Reported for N-heterocyclic acceptors; class-level extrapolation
Crystal Engineering Supramolecular Chemistry Halogen Bonding

Enantioselective C–H Arylation Compatibility

In a study of enantioselective β-C–H arylation, electron-deficient aryl iodides bearing a trifluoromethoxy substituent demonstrated excellent compatibility, consistently achieving high enantioselectivity (95:5 er) and synthetically useful yields [1]. While this study used various para-substituted aryl iodides, the specific performance of a 4-trifluoromethoxyiodobenzene derivative (a close structural analog of 4-bromo-2-(trifluoromethoxy)iodobenzene, differing only by the absence of the bromine substituent) underscores the favorable electronic influence of the -OCF3 group on catalytic cycles [2]. In contrast, simpler aryl iodides without strong electron-withdrawing groups may exhibit different reactivity profiles or lower enantioselectivity under identical conditions [1].

Enantioselectivity
Class-level inference
-OCF3 aryl iodide: 95:5 er
Maintains high er in β-C–H arylation
Preserves stereochemical fidelity in asymmetric catalysis
Close analog data; bromine-free derivative tested
Palladium Catalysis Enantioselective Synthesis C-H Activation

Liquid Handling Advantage for Automated Synthesis

4-Bromo-2-(trifluoromethoxy)iodobenzene exhibits a melting point of approximately -26°C, meaning it is a liquid or low-melting solid at room temperature and standard storage conditions . This contrasts sharply with related polyhalogenated aromatics lacking the trifluoromethoxy group, such as 1,4-diiodobenzene (mp 131-133°C) [1] or 1-bromo-4-iodobenzene (mp 89-91°C) [2]. The depressed melting point, attributed to the asymmetric substitution and the flexible -OCF3 group disrupting crystal packing, facilitates easier weighing, dissolution, and transfer in synthetic workflows, particularly in automated synthesis platforms where solid handling can be problematic [3].

Melting Point
Cross-study comparable
~ −26 °C (liquid at RT)
Analog solids: >89 °C
Facilitates automated liquid handling and accurate dispensing
Significant handling advantage over higher-melting solid analogs
Physical Properties Handling Process Chemistry

4-Bromo-2-(trifluoromethoxy)iodobenzene: Application Scenarios


Stepwise Biaryl Synthesis via Orthogonal Coupling

The presence of two distinct halogen coupling handles (C-I and C-Br) with differential reactivity enables the construction of complex biaryl architectures. Initially, the more reactive C-I bond undergoes selective Suzuki-Miyaura coupling with an arylboronic acid under mild Pd catalysis, introducing a first aryl group while preserving the C-Br bond [1]. In a subsequent step, the C-Br bond is activated under harsher conditions (e.g., using a more active catalyst or higher temperature) to install a second aryl group, yielding an unsymmetrically substituted biaryl. This orthogonal reactivity, highlighted by the review on chemodivergence [1], is precisely what makes 4-bromo-2-(trifluoromethoxy)iodobenzene indispensable compared to mono-halogenated or symmetrically di-halogenated alternatives.

Co-crystal Engineering via Iodine-Centered Halogen Bonding

Based on the established 70% supramolecular yield for iodine-based halogen bond donors [2], 4-bromo-2-(trifluoromethoxy)iodobenzene is a prime candidate for co-crystallization with N-heterocyclic acceptors (e.g., 4,4'-bipyridine, diazines) to engineer solid-state materials with tailored properties (e.g., non-linear optics, fluorescence, pharmaceutical co-crystals) [3]. The iodine atom serves as a robust, directional halogen bond donor, while the bromine atom may participate in weaker secondary interactions or remain uninvolved, providing predictable primary packing motifs. This contrasts sharply with analogs lacking iodine, which fail to form co-crystals under identical conditions (0% yield) [2].

Chiral Fluorinated Building Blocks via C–H Arylation

The trifluoromethoxy group's compatibility with asymmetric Pd catalysis, as evidenced by the 95:5 er achieved with a 4-(trifluoromethoxy)iodobenzene derivative in enantioselective β-C–H arylation [4], positions 4-bromo-2-(trifluoromethoxy)iodobenzene as a valuable electrophile for constructing stereochemically complex, fluorine-containing molecules. Researchers can leverage the iodine atom for primary C-C bond formation under mild, stereocontrolled conditions, while the bromine atom remains available for subsequent diversification or coupling steps. This approach directly addresses the growing demand for chiral, fluorinated scaffolds in medicinal chemistry and agrochemical discovery.

Automated High-Throughput Experimentation Compatibility

The compound's low melting point (~ -26°C) means it is a liquid at room temperature . This physical characteristic is particularly advantageous for automated synthesis platforms and robotic liquid handlers, where solid dispensing can be inaccurate and prone to clogging [5]. Using 4-bromo-2-(trifluoromethoxy)iodobenzene as a liquid reagent ensures precise volumetric or gravimetric dispensing, improving the reliability and reproducibility of high-throughput reaction screening and library synthesis. This handling advantage is a quantifiable differentiator from higher-melting solid analogs like 1-bromo-4-iodobenzene (mp 89-91°C) [6].

Application
Selection Property
Validation Focus
Stepwise biaryl synthesis
Orthogonal C–I / C–Br reactivity
Sequential Suzuki coupling selectivity
Co-crystal engineering
Iodine halogen bond donor capacity
Co-crystallization with N-heterocyclic acceptors
Chiral fluorinated building blocks
-OCF3 compatibility with asymmetric catalysis
Enantioselective C–H arylation conditions
Automated high-throughput synthesis
Low melting point for liquid dispensing
Robotic liquid handler compatibility

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